molecular formula C22H18O9 B130204 3',5,7-Triacetoxy-4'-methoxyflavone CAS No. 3162-05-8

3',5,7-Triacetoxy-4'-methoxyflavone

Cat. No. B130204
CAS RN: 3162-05-8
M. Wt: 426.4 g/mol
InChI Key: KYVRTXVVKJGTBD-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find specific information about “3’,5,7-Triacetoxy-4’-methoxyflavone”. It seems to be a less-studied compound. However, it appears to be a flavonoid, a class of plant and fungus secondary metabolites1.



Synthesis Analysis

I couldn’t find specific information on the synthesis of “3’,5,7-Triacetoxy-4’-methoxyflavone”. However, flavonoids are generally synthesized via the phenylpropanoid metabolic pathway in plants2.



Molecular Structure Analysis

The molecular structure of “3’,5,7-Triacetoxy-4’-methoxyflavone” is not directly available. However, it’s likely to have a structure similar to other flavonoids, which typically consist of 15 carbon atoms in a C6-C3-C6 configuration1.



Chemical Reactions Analysis

Specific chemical reactions involving “3’,5,7-Triacetoxy-4’-methoxyflavone” are not available in the literature. However, flavonoids are known to participate in a variety of reactions, particularly redox reactions due to their antioxidant properties1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3’,5,7-Triacetoxy-4’-methoxyflavone” are not readily available. However, flavonoids are generally soluble in water and dilute alkalis, and they have a melting point in the range of 225-236°C1.


Scientific Research Applications

Pharmacological Activities

3',5,7-Triacetoxy-4'-methoxyflavone, also known as Acacetin, exhibits a range of pharmacological properties. These include neuroprotective, cardioprotective, anticancer, anti-inflammatory, antidiabetic, and antimicrobial activities. Acacetin is found in various plant families like Asteraceae, Euphorbiaceae, and others. It shows inhibitory effects against several enzymes like glutathione reductase and cyclo-oxygenase (Semwal et al., 2019).

Anti-Cancer Effects

Acacetin has demonstrated potential in cancer prevention and treatment. It inhibits VEGF expression, a key factor in angiogenesis and tumor growth, particularly in ovarian cancer. Its mechanisms involve the suppression of HIF-1α expression and AKT activation (Liu et al., 2011). It also shows in vitro and in vivo anticancer activity by targeting NF-κB/Akt signaling pathways in prostate cancer cells (Kim et al., 2014).

Cardiovascular Disease Applications

Acacetin's role in cardiovascular diseases (CVD) is notable. It acts as a protective agent against various CVDs, highlighting its potential as a cardiovascular therapeutic agent (Wu et al., 2022).

Anti-Inflammatory and Antioxidant Properties

The compound has demonstrated significant anti-inflammatory effects. It inhibits the expression of iNOS and COX-2 in murine macrophages and can reduce tumor promotion in mice, suggesting its usefulness in preventing inflammation-associated tumorigenesis (Pan et al., 2006).

Safety And Hazards

The safety and hazards associated with “3’,5,7-Triacetoxy-4’-methoxyflavone” are not well-documented. However, flavonoids are generally considered safe, although they can cause skin irritation, serious eye irritation, and may cause respiratory irritation1.


Future Directions

The future directions for research on “3’,5,7-Triacetoxy-4’-methoxyflavone” are not clear due to the lack of existing research. However, given the wide range of biological activities exhibited by flavonoids, it would be interesting to explore the potential health benefits and therapeutic applications of this compound1.


Please note that this information is based on the limited data available and might not be fully accurate or complete. Further research is needed to confirm these details.


properties

IUPAC Name

[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVRTXVVKJGTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5,7-Triacetoxy-4'-methoxyflavone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Natoli, G Nicolosi, M Piattelli - The Journal of Organic Chemistry, 1992 - ACS Publications
For each substrate the amount of enzyme was chosen so as to have at the end of the reaction time (24 h) a con-version ranging from 60 to 80%. The products were then separated by …
Number of citations: 43 pubs.acs.org

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